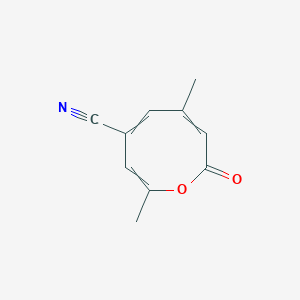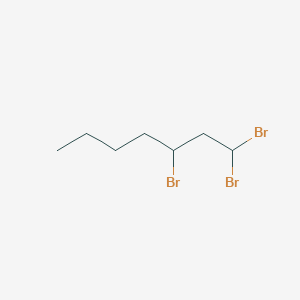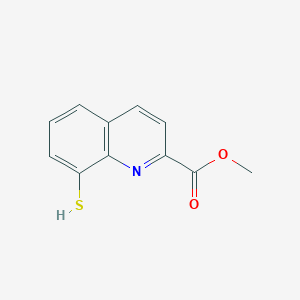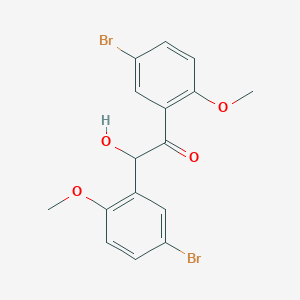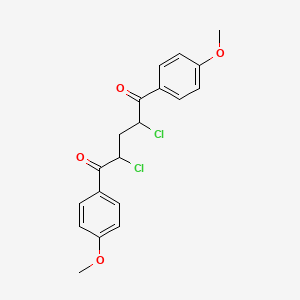
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms attached to a pentane-1,5-dione backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent steps to introduce the chlorine and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
類似化合物との比較
2,2-Bis(p-methoxyphenyl)-1,1-dichloroethylene: Shares structural similarities but differs in the position of chlorine and methoxy groups.
Methoxychlor olefin: Another related compound with similar functional groups but different overall structure.
Uniqueness: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is unique due to its specific arrangement of chlorine and methoxy groups on the pentane-1,5-dione backbone, which imparts distinct chemical and biological properties.
特性
CAS番号 |
91404-08-9 |
|---|---|
分子式 |
C19H18Cl2O4 |
分子量 |
381.2 g/mol |
IUPAC名 |
2,4-dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-14-7-3-12(4-8-14)18(22)16(20)11-17(21)19(23)13-5-9-15(25-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |
InChIキー |
LIQDOPHOCSVYOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=C(C=C2)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


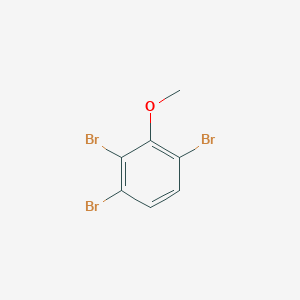
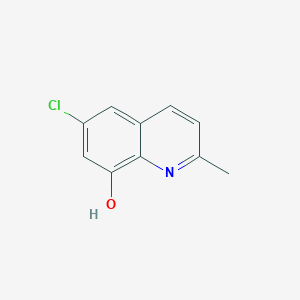


![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
